15(R)-Methylprostaglandin F2alpha

Pharmacodynamics Prodrug Activation Luteolysis

15(R)-Methylprostaglandin F2alpha (CAS 35864-81-4) is the pharmacopeial 15R-epimer impurity standard for Carboprost Tromethamine. As an inactive prodrug, it requires gastric acid epimerization to the active 15(S)-isomer, making it essential for method validation, impurity quantification (USP limit ≤2.0%), and stability studies. Procure high-purity ≥95% reference material from certified suppliers for regulatory-compliant QC release and ANDA submissions. NOT interchangeable with the 15(S)-isomer or native PGF2α.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
Cat. No. B8050286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-Methylprostaglandin F2alpha
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16?,17-,18+,19-,21-/m1/s1
InChIKeyDLJKPYFALUEJCK-YLFQPMNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15(R)-Methylprostaglandin F2alpha (15(R)-Carboprost): Baseline Overview for Procurement and Research


15(R)-Methylprostaglandin F2alpha (CAS 35864-81-4, also designated 15(R)-Carboprost or 15(R)-15-methyl PGF2α) is a synthetic, metabolically stable analog of prostaglandin F2α (PGF2α) . It functions as a prodrug PGF agonist, specifically engineered to be orally administered and activated by gastric acid . The defining structural feature is the methylation at the C-15 position with the (R) stereochemistry, which distinguishes it from its biologically active counterpart, 15(S)-15-methyl PGF2α (Carboprost) [1]. The compound exists as a solid with a molecular weight of 368.51 g/mol and a predicted logP of 2.49 .

Why 15(R)-Methylprostaglandin F2alpha Cannot Be Substituted with Generic 15(S)-Isomer or PGF2α


15(R)-Methylprostaglandin F2alpha is not interchangeable with its 15(S)-epimer (Carboprost) or the endogenous ligand PGF2α. As an inactive prodrug, the 15(R)-isomer requires acid-catalyzed epimerization in the gastric environment to convert into the active 15(S)-isomer . In stark contrast, the 15(S)-isomer is a direct agonist that induces luteolysis in vivo, while the 15(R)-isomer does not [1]. Furthermore, unlike native PGF2α which is rapidly inactivated by 15-hydroxy-PG-dehydrogenase, both 15(R) and 15(S) isomers are designed to resist this enzymatic degradation [2]. These fundamental differences in prodrug status, stereospecific bioactivity, and metabolic stability preclude generic substitution for any application requiring controlled activation kinetics or specific reference standards for impurity profiling.

Quantitative Differentiation of 15(R)-Methylprostaglandin F2alpha from Its 15(S)-Epimer and PGF2α


In Vivo Bioactivity: 15(R)-Isomer is Inactive Compared to 15(S)-Epimer

The 15(R)-methyl isomer is an inactive prodrug, while the 15(S)-isomer is the active agonist. Direct in vivo comparison demonstrates that injection of the 15(S)-isomer induces luteolysis in rhesus monkeys at a dose of approximately 12 mg/animal, whereas the 15(R)-isomer shows no such effect [1].

Pharmacodynamics Prodrug Activation Luteolysis

Metabolic Stability: Resistance to 15-Hydroxy-PG-Dehydrogenase

Native PGF2α is rapidly metabolized by 15-hydroxy-PG-dehydrogenase, which oxidizes the C-15 hydroxyl group. Methylation at the C-15 position, as found in both the 15(R) and 15(S) isomers, confers resistance to this primary catabolic pathway [1]. This structural modification underlies the 'metabolically stable analog' classification and prolongs the potential duration of action once the 15(R)-prodrug is converted to its active form [2].

Drug Metabolism Pharmacokinetics Enzymatic Degradation

Analytical Separation: Complete Baseline Resolution of 15(R) and 15(S) Epimers via HPLC

A validated HPLC method achieves complete separation of the 15(R) and 15(S) epimers of 15-methyl prostaglandin F2α after derivatization to their p-bromophenacyl esters. Using a microparticulate silica gel column and a chloroform:ethyl acetate (1:1) mobile phase, baseline resolution is obtained with UV detection at 257 nm [1]. This method is suitable for accurately determining the relative proportions of the epimers in a sample.

Analytical Chemistry Quality Control Method Validation

Regulatory Compliance: 15(R)-Epimer as a Defined Impurity with a Specific Limit

In the United States Pharmacopeia (USP) monograph for Carboprost Tromethamine, the 15(R)-epimer (also known as 15(R)-Carboprost) is specifically identified and limited. The USP specifies a limit of not more than 2.0% for the 15R-epimer impurity in the drug substance, calculated via HPLC peak area normalization [1]. The target compound is used as a reference standard to ensure compliance with this regulatory specification.

Pharmaceutical Analysis Quality Control Regulatory Science

Synthetic Control: Stereochemical Outcome of Grignard Reaction in Carboprost Synthesis

A key step in the synthesis of Carboprost involves a Grignard reaction with an enone intermediate. In a described process, this reaction yields a mixture of lactone epimers. Under optimized conditions using methylmagnesium chloride in toluene, the ratio of the desired epimer to the undesired epimer (which leads to the 15(R)-isomer) increased from 60:40 to 70:30 [1]. The 15(R) impurity is noted to be 'hardly removable,' and a patent specification mandates that the 15-(R)-isomer impurity be 'not more than 0.5%' in the final drug substance salt [2].

Process Chemistry Stereoselective Synthesis Impurity Control

Procurement-Driven Application Scenarios for 15(R)-Methylprostaglandin F2alpha


Analytical Reference Standard for USP/EP Impurity Testing

The primary and most critical application is the use of high-purity 15(R)-Methylprostaglandin F2alpha as a certified reference standard for the quantification of the 15R-epimer impurity in Carboprost Tromethamine drug substance and drug product. The USP monograph explicitly limits this impurity to ≤ 2.0% [1]. Procurement is essential for any QC laboratory performing release or stability testing for Carboprost API or its formulations, enabling accurate method validation and regulatory compliance.

Negative Control for In Vitro and In Vivo Functional Assays

As an inactive stereoisomer, the 15(R)-isomer serves as a definitive negative control in experiments designed to assess the activity of FP receptor agonists. In rhesus monkeys, a 12 mg/animal dose of the 15(S)-isomer induces luteolysis, whereas the same dose of the 15(R)-isomer has no effect [2]. This property is invaluable for validating the specificity of biological responses attributed to the 15(S)-active form in both cell-based and animal models.

Investigating Prodrug Activation Kinetics in Acidic Environments

15(R)-Methylprostaglandin F2alpha is designed as a prodrug activated by gastric acid via epimerization to the 15(S)-isomer . Researchers can use the pure 15(R) compound to study the kinetics of this acid-catalyzed conversion in simulated gastric fluid or other relevant buffers. This allows for the controlled investigation of the activation step, decoupled from the confounding factor of pre-existing active 15(S)-isomer contamination.

Synthetic Process Development and Impurity Fate-Mapping

In the industrial synthesis of Carboprost, minimizing the formation of the 15(R)-epimer is a significant challenge, with optimized processes achieving a 70:30 ratio of desired to undesired epimers in a key intermediate step [3]. A pure reference standard of the 15(R)-compound is necessary for process chemists to track this impurity through the synthetic route, develop purification strategies to meet the ≤ 0.5% patent limit [4], and establish robust, scalable manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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